molecular formula C8H10N2O2 B1611452 Methyl 2-(aminomethyl)nicotinate CAS No. 734510-19-1

Methyl 2-(aminomethyl)nicotinate

Cat. No. B1611452
M. Wt: 166.18 g/mol
InChI Key: PIKGZGDTIQDIGI-UHFFFAOYSA-N
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Description

“Methyl 2-(aminomethyl)nicotinate” is a chemical compound with the molecular formula C8H11ClN2O2 . It is also known as “Methyl 2-aminonicotinate” and has a molecular weight of 152.15 . It is used in the synthesis of various pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(aminomethyl)nicotinate” is represented by the linear formula C8H11ClN2O2 . More detailed structural analysis can be obtained from resources like ChemSpider .


Physical And Chemical Properties Analysis

“Methyl 2-(aminomethyl)nicotinate” is a solid under normal conditions . It has a molecular weight of 202.64 and a molecular formula of C8H11ClN2O2 . It should be stored in an inert atmosphere at 2-8°C .

Safety And Hazards

“Methyl 2-(aminomethyl)nicotinate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, wearing protective gloves and eye protection, and washing hands and face thoroughly after handling .

properties

IUPAC Name

methyl 2-(aminomethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKGZGDTIQDIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437436
Record name Methyl 2-(aminomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(aminomethyl)nicotinate

CAS RN

734510-19-1
Record name Methyl 2-(aminomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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